4-Nitro-DL-phenylalanine
Overview
Description
4-nitrophenylalanine is a C-nitro compound. It derives from a phenylalanine.
Scientific Research Applications
Self-Assembly and Material Formation
4-Nitrophenylalanine (4NP) demonstrates a significant impact on the self-assembly process in solvents. Singh et al. (2020) explored the self-assembling behavior of 4NP in different solvents, noting its enhanced efficiency as a gelator compared to native phenylalanine. They utilized techniques like X-ray diffraction and UV-Vis spectroscopy to study these patterns, revealing distinct self-assembling structures in DMSO and water, influenced by the presence of the nitro group in the aromatic ring (Singh et al., 2020).
Enzymatic Activity and Protein Synthesis
4-Nitrophenylalanine plays a role in enzymatic processes. Schuster and Rétey (1995) investigated the mechanism of action of phenylalanine ammonia-lyase, noting that the enzyme catalyzes the deamination of L-4-nitrophenylalanine. This suggests a mechanism involving an electrophilic attack in the phenyl group, with 4-nitrophenylalanine playing a crucial role in this process (Schuster & Rétey, 1995).
Fluorescent Labeling in Peptides and Proteins
4-Nitrophenylalanine has been utilized in fluorescent labeling. Siemion et al. (1987) described the introduction of N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine into peptide chains as a fluorescent marker. This demonstrates the application of 4-nitrophenylalanine derivatives in enhancing the visibility and tracking of peptides and proteins (Siemion et al., 1987).
Applications in Biophysics and Protein Environment Study
4-Nitrophenylalanine is used in biophysical studies to probe local protein environments. Bazewicz et al. (2012) expanded the utility of 4-cyano-L-phenylalanine, a derivative of 4-nitrophenylalanine, as a vibrational reporter in proteins. Their work involves the genetic incorporation of this modified amino acid into proteins, allowing for the study of protein structure and dynamics (Bazewicz et al., 2012).
Genetic Incorporation and Study of Protein Folding
4-Nitrophenylalanine is involved in genetic incorporation studies. Tharp et al. (2014) encoded several phenylalanine derivatives, including nitro derivatives, in Escherichia coli and mammalian cells. They showcased the use of o-cyano-phenylalanine, a derivative, as a sensor for protein folding and unfolding studies, highlighting the broad applications of 4-nitrophenylalanine in biochemical and biophysical research (Tharp et al., 2014).
Properties
IUPAC Name |
2-amino-3-(4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVVZTAFGPQSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862482 | |
Record name | 4-Nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-40-9, 1991-83-9, 949-99-5 | |
Record name | 4-Nitro-DL-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-DL-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: WNR D1YZVQ | |
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Record name | 2922-40-9 | |
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Record name | 4-Nitrophenylalanine | |
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Record name | 4-nitro-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.972 | |
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Synthesis routes and methods
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